Nitidanin

Antimalarial Plasmodium falciparum Drug Discovery

Acquire high-purity Nitidanin (≥98%) as a validated 1,4-benzodioxane neolignan tool for antimalarial (P. falciparum IC50: 18.4 µM) and anti-HCV (IC50: 200 µM) research. Its unique allylic alcohol side chain ensures low cytotoxicity (KB EC50 >99 µM), preventing false positives. Ideal for SAR studies and screening libraries. Distinct from eusiderins.

Molecular Formula C21H24O8
Molecular Weight 404.4 g/mol
Cat. No. B1515362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNitidanin
Molecular FormulaC21H24O8
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C(O2)C3=CC(=C(C(=C3)OC)O)OC)CO)C=CCO
InChIInChI=1S/C21H24O8/c1-25-14-9-13(10-15(26-2)19(14)24)20-18(11-23)29-21-16(27-3)7-12(5-4-6-22)8-17(21)28-20/h4-5,7-10,18,20,22-24H,6,11H2,1-3H3
InChIKeyAZTAGXIJLPKJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) – A Distinctive 1,4-Benzodioxane Neolignan for Antimalarial and Antiviral Research


4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol, commonly known as Nitidanin, is a 1,4-benzodioxane neolignan natural product isolated from Xanthoxylum nitidun and Grewia bilamellata [1]. It possesses a molecular formula of C₂₁H₂₄O₈ and a molecular weight of 404.4 g/mol [2]. The compound exhibits dual antimalarial and antiviral properties, with documented in vitro activity against Plasmodium falciparum and Hepatitis C Virus (HCV), positioning it as a specialized research tool within the neolignan class [1][3].

Why Substituting 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol with Generic Neolignans Risks Experimental Failure


The 1,4-benzodioxane neolignan class exhibits significant structural heterogeneity, leading to pronounced differences in biological activity and cytotoxicity profiles. Generic substitution of 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) with other class members, such as eusiderins or silybin flavonolignans, can yield vastly divergent outcomes. Key differentiators include the presence of a unique allylic alcohol side chain, which correlates with reduced cytotoxicity [1], and specific stereochemistry that influences target engagement. Furthermore, its balanced dual antiplasmodial and anti-HCV profile is not uniformly shared by close structural analogs, necessitating precise compound selection to avoid confounding experimental results [2].

Quantitative Evidence for the Differentiation of 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol


Anti-Plasmodial Activity Against Drug-Sensitive and Chloroquine-Resistant Strains

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) demonstrates direct in vitro inhibition of P. falciparum clones D6 (chloroquine-sensitive) and W2 (chloroquine-resistant) with IC50 values of 21.2 µM and 18.4 µM, respectively [1]. This activity is a key differentiator from related neolignans, such as the eusiderin series (e.g., Eusiderin B), which are primarily characterized for antiviral rather than antiplasmodial effects [2]. In the same assay system, other isolates from Grewia bilamellata, like grewin and 2,6-dimethoxy-1-acetonylquinol, showed varying degrees of activity, but Nitidanin represents a distinct chemotype [1].

Antimalarial Plasmodium falciparum Drug Discovery

Anti-HCV Activity: Direct Comparison to Eusiderin B

In a direct head-to-head study of neolignans, 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin, 21) displayed anti-HCV activity with an IC50 of 200 µM [1]. This activity was notably poorer than that of eusiderin B (17), which exhibited an estimated IC50 of approximately 20 µM [1]. This 10-fold difference in potency directly addresses the structural determinants of antiviral efficacy, with the allylic alcohol side chain in Nitidanin and eusiderin M correlating with reduced antiviral potency relative to other eusiderins [1].

Antiviral Hepatitis C Virus HCV

Reduced Cytotoxicity in Huh7.5.1 Cells Compared to Silybin Flavonolignans

4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) exhibits a CC50 value of 464.4 µM in human liver cancer Huh7.5.1 cells, indicating minimal cytotoxic effect in this cell line [1]. This is in contrast to the known 1,4-benzodioxane flavonolignans like silybin, which are hepatoprotective but can exhibit different cytotoxicity profiles. The study further notes that eusiderin M and nitidanin, which contain an allylic alcohol side chain, had lower cytotoxicity compared to other eusiderins [1]. This structural feature confers a wider safety window in cell-based antiviral assays.

Cytotoxicity Safety Pharmacology Neolignan

Lack of Cytotoxicity Against Human KB Cancer Cell Line

In a separate study, 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) was found to be devoid of significant cytotoxicity against the human oral epidermoid KB cancer cell line, with an EC50 value >99 µM [1]. This contrasts with its potent antiplasmodial activity (IC50 ~20 µM) against P. falciparum, demonstrating a selectivity for the parasite target. Among the active antimalarial isolates from Grewia bilamellata, Nitidanin shared this favorable cytotoxicity profile with grewin and 2,6-dimethoxy-1-acetonylquinol [1].

Cytotoxicity KB cells Selectivity Index

Predicted ADMET Profile and Physicochemical Properties for Procurement Consideration

Computational predictions using admetSAR 2.0 indicate that 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol has a high probability of human intestinal absorption (93.56%), Caco-2 permeability (55.81%), and is predicted to be a substrate for CYP3A4 (53.34%) and CYP2C9 (61.08%) [1]. It is not predicted to cross the blood-brain barrier (70.00% probability) and has a low predicted oral bioavailability (64.29%) [1]. These in silico properties are distinct from more polar 1,4-benzodioxane derivatives and can guide formulation and experimental design.

ADMET Drug-likeness Procurement

Unique Allylic Alcohol Side Chain as a Structural Determinant of Reduced Cytotoxicity

A structure-activity relationship (SAR) analysis from Pilkington et al. (2018) explicitly links the allylic alcohol side chain present in 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol (Nitidanin) and eusiderin M to a reduction in cytotoxicity compared to other eusiderins lacking this moiety [1]. While most modifications to the C-1' side chain did not significantly alter activity, this specific structural feature consistently correlated with lower toxicity, offering a design principle for creating safer neolignan analogs.

Structure-Activity Relationship SAR Cytotoxicity

Optimal Research and Industrial Applications for 4-[3-(hydroxymethyl)-7-(3-hydroxyprop-1-enyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-2-yl]-2,6-dimethoxyphenol


Antimalarial Drug Discovery and Resistance Studies

Utilize Nitidanin as a validated tool compound for studying antiplasmodial mechanisms, particularly against chloroquine-resistant P. falciparum W2 strains. Its defined IC50 values (21.2 µM for D6, 18.4 µM for W2) provide a reliable baseline for screening novel antimalarial agents or for investigating synergy with existing drugs [1]. The compound's low cytotoxicity in KB cells (EC50 >99 µM) ensures that observed antiplasmodial effects are not confounded by general toxicity [1].

Hepatitis C Virus (HCV) Research and Neolignan SAR Studies

Employ Nitidanin in head-to-head comparisons with more potent eusiderins (e.g., Eusiderin B, IC50 ~20 µM) to elucidate the structural determinants of anti-HCV activity. The compound's lower potency (IC50 200 µM) and reduced cytotoxicity (CC50 464.4 µM) linked to its allylic alcohol side chain make it an ideal reference compound for investigating the trade-off between antiviral efficacy and safety in neolignan analogs [2].

Natural Product Scaffold Optimization with Reduced Cytotoxicity

Leverage Nitidanin as a core scaffold for medicinal chemistry efforts aimed at improving antiviral potency while maintaining low cytotoxicity. The unique allylic alcohol side chain has been directly correlated with lower toxicity, offering a clear structural handle for iterative SAR campaigns [2]. Its predicted ADMET properties (e.g., 93.56% probability of human intestinal absorption) further support its consideration as a starting point for oral drug development [3].

Procurement for Specialized Natural Product Libraries

Acquire Nitidanin (CAS 171674-89-8) to enrich natural product screening libraries focused on anti-infective or anticancer applications. Its dual antimalarial and antiviral activities, combined with a well-defined cytotoxicity profile in multiple cell lines (KB, Huh7.5.1), make it a versatile probe for phenotypic screening and target deconvolution studies [1][2]. The availability of high-purity material (≥98%) from multiple vendors facilitates robust experimental reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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